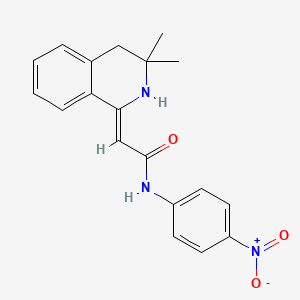![molecular formula C11H9NO3S3 B5907565 2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5907565.png)
2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a chemical compound that belongs to the thiazolidinedione class of drugs. It is also known as pioglitazone, which is a medication used to treat type 2 diabetes. Pioglitazone works by decreasing insulin resistance in the body, which helps to control blood sugar levels.
作用机制
Pioglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. Pioglitazone also reduces hepatic glucose production and increases insulin secretion from pancreatic beta cells.
Biochemical and Physiological Effects:
Pioglitazone has been shown to have a number of biochemical and physiological effects. These include:
- Improved insulin sensitivity and glucose metabolism
- Reduced hepatic glucose production
- Increased insulin secretion from pancreatic beta cells
- Anti-inflammatory effects
- Anti-atherogenic effects
- Anti-tumor effects
- Inhibition of angiogenesis
实验室实验的优点和局限性
Pioglitazone has several advantages and limitations for lab experiments. Some of the advantages include:
- Well-established synthesis method
- Extensive research on its mechanism of action and therapeutic effects
- Availability of animal models for studying its effects
Some of the limitations include:
- Limited solubility in water, which can make it difficult to administer in certain experiments
- Potential for off-target effects, which can complicate interpretation of results
- Ethical concerns related to the use of animal models for studying its effects
未来方向
There are several future directions for research on pioglitazone. Some of these include:
- Further investigation of its anti-tumor effects and potential use in cancer treatment
- Development of more effective delivery methods to improve its solubility and bioavailability
- Investigation of its effects on other metabolic pathways and diseases, such as Alzheimer's disease and fatty liver disease
- Exploration of its potential use in combination therapy with other drugs for improved therapeutic outcomes.
合成方法
The synthesis of pioglitazone involves a multi-step process that begins with the reaction of 2-bromo-4'-methylbiphenyl with thionyl chloride to form 2-chloro-4'-methylbiphenyl. This compound is then reacted with 2-thiophenecarboxaldehyde to form 2-(2-thienyl)-4'-methylbiphenyl-2-carbaldehyde. The aldehyde group is then reduced to form 2-(2-thienyl)-4'-methylbiphenyl-2-methanol, which is then reacted with thionyl chloride to form 2-(2-thienyl)-4'-methylbiphenyl-2-methylsulfonyl chloride. This compound is then reacted with 2-aminothiazoline to form pioglitazone.
科学研究应用
Pioglitazone has been extensively studied for its potential therapeutic effects in various diseases, including type 2 diabetes, cardiovascular disease, and cancer. In type 2 diabetes, pioglitazone has been shown to improve insulin sensitivity and glucose metabolism, leading to better glycemic control. Pioglitazone has also been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the prevention of cardiovascular disease. In cancer, pioglitazone has been shown to have anti-tumor effects and to inhibit angiogenesis, which may be useful in the treatment of certain types of cancer.
属性
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S3/c1-6(10(14)15)12-9(13)8(18-11(12)16)5-7-3-2-4-17-7/h2-6H,1H3,(H,14,15)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCTXYOBPGILAL-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CS2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5907485.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B5907498.png)
![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]phenylalanine](/img/structure/B5907518.png)
![1-(2-phenoxyethyl)-4-[(2-phenoxyethyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5907523.png)

![1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907533.png)


![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907556.png)

![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(diethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5907572.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907579.png)
![N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5907586.png)

